Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (M2M5-TMB) is an organic compound that has been used in scientific research for a variety of applications. It is a type of boronate ester, which is a type of ester that contains a boron atom in its structure. M2M5-TMB is a relatively new compound, first synthesized in 2018, and has become increasingly popular in research due to its versatility.
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a boric acid ester intermediate with benzene rings, is synthesized through a three-step substitution reaction. Its structure is confirmed using various spectroscopic methods and X-ray diffraction, complemented by density functional theory (DFT) calculations. These analyses reveal the compound's physicochemical properties and its molecular electrostatic potential, offering valuable insights for further chemical applications (Huang et al., 2021).
Vibrational Properties and Crystallography
Another study focuses on the synthesis and vibrational properties of related compounds, emphasizing the importance of DFT and time-dependent DFT (TD-DFT) calculations. These studies provide comparative analysis of spectroscopic data and geometrical parameters, contributing to a deeper understanding of the molecule's behavior in various states (Wu et al., 2021).
Borylation Techniques
Research has also been conducted on synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, employing Pd-catalyzed borylation of arylbromides. This method has shown effectiveness, especially in the borylation of arylbromides bearing sulfonyl groups, highlighting thecompound's utility in complex chemical synthesis (Takagi & Yamakawa, 2013).
Applications in Prodrug Development
A significant application of this compound is found in prodrug development. BSIH, a prodrug version of a metal chelator with a boronate group, utilizes the molecule for conditional targeting of iron sequestration in cells under oxidative stress. The study of BSIH analogs has demonstrated improved hydrolytic stability and efficiency in prochelator-to-chelator conversion, which is crucial in developing effective and targeted therapeutic agents (Wang & Franz, 2018).
Microwave-Assisted Synthesis
In another domain, microwave-assisted synthesis has been used for creating N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, followed by Suzuki–Miyaura cross-coupling. This technique represents a convenient and efficient approach for producing a variety of heteroaryl-substituted benzimidazoles, demonstrating the compound's versatility in synthetic chemistry (Rheault, Donaldson, & Cheung, 2009).
properties
IUPAC Name |
methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-8-11(9-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHBKJFHYGIUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628994 | |
Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
478375-39-2 | |
Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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